molecular formula C14H22BrN3O2 B1667899 Bromopride CAS No. 4093-35-0

Bromopride

Cat. No.: B1667899
CAS No.: 4093-35-0
M. Wt: 344.25 g/mol
InChI Key: GIYAQDDTCWHPPL-UHFFFAOYSA-N
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Description

Bromopride is a substituted benzamide, closely related to metoclopramide. It is a dopamine antagonist with prokinetic properties, widely used as an antiemetic. This compound is not available in the United States or the United Kingdom but is marketed in countries like Brazil under various trade names .

Scientific Research Applications

Bromopride has several scientific research applications:

Mechanism of Action

Target of Action

Bromopride is a dopamine antagonist . Its primary targets are dopamine-2 receptors located in the central nervous system and the gastrointestinal tract .

Mode of Action

This compound interacts with its targets by blocking dopamine-2 receptors . This blockade results in the stimulation of gastrointestinal tract motility and exhibits antiemetic properties .

Biochemical Pathways

The main biochemical pathway affected by this compound is the dopaminergic pathway. By blocking dopamine-2 receptors, this compound interferes with the normal functioning of this pathway, leading to increased gastrointestinal motility and decreased nausea and vomiting .

Pharmacokinetics

This compound’s pharmacokinetics properties include:

These properties impact the bioavailability of this compound, determining how much of the drug is absorbed into the bloodstream, how it is distributed in the body, and how it is eliminated.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of gastrointestinal tract motility and the reduction of nausea and vomiting. These effects are achieved through the blockade of dopamine-2 receptors, which leads to changes in the function of the gastrointestinal tract and the central nervous system .

Safety and Hazards

Bromopride may cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Preparation Methods

Bromopride can be synthesized through a series of chemical reactions. The synthetic route typically involves the bromination of a precursor compound followed by amination and subsequent reactions to introduce the diethylaminoethyl group. The industrial production of this compound often involves optimizing formulation aspects and process parameters to ensure reproducibility and control of its pharmaceutical properties .

Chemical Reactions Analysis

Bromopride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.

    Substitution: this compound can undergo substitution reactions, particularly involving the bromine atom, which can be replaced by other substituents under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Bromopride is closely related to metoclopramide, another substituted benzamide. The primary difference between the two compounds is the presence of a bromine atom in this compound, whereas metoclopramide has a chlorine substituent. This difference in substituents can lead to variations in their pharmacological properties and efficacy .

Similar compounds include:

This compound’s uniqueness lies in its specific bromine substitution, which can influence its interaction with dopamine receptors and its overall pharmacokinetic profile.

Properties

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4093-36-1 (di-hydrochloride)
Record name Bromopride [INN:DCF]
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DSSTOX Substance ID

DTXSID0045383
Record name Bromopride
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Molecular Weight

344.25 g/mol
Source PubChem
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CAS No.

4093-35-0
Record name Bromopride
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Record name Bromopride [INN:DCF]
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Record name Bromopride
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Record name Bromopride
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Record name Bromopride
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Record name BROMOPRIDE
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Melting Point

134-135
Record name Bromopride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Bromopride?

A1: this compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist. [] It primarily exerts its effects by blocking these receptors in both the central and enteric nervous systems. []

Q2: What are the downstream effects of this compound's interaction with dopamine D2 receptors?

A2: By antagonizing dopamine D2 receptors, this compound exhibits prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through the blockade of inhibitory D2 receptors in the enteric nervous system. []

Q3: Does this compound affect acetylcholine or serotonin receptors?

A3: While this compound primarily targets dopamine D2 receptors, studies suggest potential interactions with other neurotransmitter systems. Research indicates that this compound may potentiate acetylcholine responses in the guinea pig ileum at lower concentrations. [] Additionally, it has been observed to inhibit serotonin (5-HT) responses at certain concentrations, while some related benzamides like tiapride, sulpiride, and sultopride may potentiate them. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C14H22BrN3O2 and a molecular weight of 344.27 g/mol. []

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided abstracts don't delve into detailed spectroscopic analyses, a study focusing on a flow injection spectrophotometric method for this compound determination highlights its maximum absorbance (λmax) at 565 nm after reacting with p-dimethylaminocinnamaldehyde in acidic conditions. []

Q6: Has the compatibility of this compound with different pharmaceutical excipients been investigated?

A6: Yes, research focusing on the development of extended-release tablets of this compound explored various excipient combinations to achieve desired sustained-release characteristics. [] This suggests the importance of excipient compatibility in formulating stable and effective this compound dosage forms.

Q7: Are there studies exploring this compound's stability in orodispersible film formulations?

A7: Yes, a study investigated the compatibility and disintegration times of compounded orodispersible films using a novel vehicle, OrPhyllo™, with various active pharmaceutical ingredients, including this compound. [] The results indicated a beyond-use date of at least 150 days for this compound in this specific formulation when stored at room temperature. []

Q8: What is the bioavailability of this compound?

A8: Research suggests that the bioavailability of this compound is approximately 70%, increasing to about 90% after multiple administrations. [] Interestingly, no significant difference in bioavailability was observed between various formulations, including injections, suppositories, drops, and capsules. []

Q9: How is this compound metabolized?

A9: this compound is primarily metabolized in the liver. [] Studies utilizing hepatocytes from different species, including mice, rats, rabbits, dogs, monkeys, and humans, revealed a complex metabolic profile. [] In total, twenty metabolites were identified, with monkeys displaying the highest metabolic similarity to humans. []

Q10: Are there any known human-specific metabolites of this compound?

A10: Yes, one notable finding from the hepatocyte study was the identification of M14, an N-sulfate metabolite, as a human-specific metabolite of this compound. [] This highlights the importance of considering species-specific metabolic pathways in drug development.

Q11: What is the primary route of this compound elimination?

A11: this compound and its metabolites are primarily excreted in urine. [] Studies in dogs indicated that elimination mainly occurs within the first 8 hours after oral administration. []

Q12: Does this compound cross the blood-brain barrier?

A12: Unlike another dopamine D2 antagonist, domperidone, this compound can cross the blood-brain barrier. [] This characteristic contributes to its potential for both central and peripheral effects, including both therapeutic benefits and adverse reactions. []

Q13: Has this compound demonstrated efficacy in managing gastrointestinal disorders in clinical settings?

A13: Yes, multiple clinical studies have investigated the therapeutic potential of this compound in various gastrointestinal conditions. One study involving 4182 patients treated with this compound for different gastrointestinal disorders reported positive results in a significant portion of the participants, with improvements observed in symptoms such as nausea, vomiting, and pain. []

Q14: Are there any animal models used to study the effects of this compound?

A14: Yes, various animal models have been employed to investigate the effects of this compound. For instance, studies utilizing rat models examined its impact on the healing of left colonic anastomoses, both with and without induced abdominal sepsis. [, ] Additionally, researchers have utilized rat models to explore the effects of this compound on gastric emptying and lower esophageal sphincter pressure in the context of duodenal ulcer surgery. []

Q15: What do preclinical studies suggest about the potential neuroleptic effects of this compound?

A15: Research in rats suggests that this compound might exhibit neuroleptic effects. For example, acute administration of this compound was shown to decrease locomotor activity and impair both active and inhibitory conditioned avoidance responses in rats. [, ]

Q16: What are the potential adverse effects associated with this compound?

A16: While this compound is generally considered safe and well-tolerated, some adverse effects have been reported. One study reported tiredness as the most common side effect, occurring in 3.7% of the patients treated with this compound. [] Due to its ability to cross the blood-brain barrier, this compound can potentially induce extrapyramidal symptoms, although the incidence is generally lower compared to other dopamine D2 antagonists with higher affinity for receptors in the nigrostriatal pathway. []

Q17: Does long-term this compound treatment lead to any morphological changes?

A17: Research in rat models suggests that prolonged this compound treatment might induce morphological changes, particularly in female rats. Observations included the development of large corpus luteum, uterus in a secretory stage, and hypertrophied mammary glands. [, ] These findings highlight the potential long-term hormonal effects of this compound.

Q18: What analytical methods are commonly employed for this compound quantification?

A18: Various analytical techniques have been developed and validated for quantifying this compound in different matrices. These include:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC offers a versatile approach for separating and quantifying this compound in pharmaceutical formulations and biological samples. [, , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method enables accurate quantification of this compound in complex matrices like human plasma. []
  • UV spectrophotometry: This technique, often employed in conjunction with flow injection analysis, provides a simple and rapid method for determining this compound concentrations. []

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